molecular formula C14H13N3 B12897901 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine CAS No. 61736-27-4

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine

Cat. No.: B12897901
CAS No.: 61736-27-4
M. Wt: 223.27 g/mol
InChI Key: JRZUVXPQLYLOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7 and a phenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including altered cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Structural Characteristics

The compound features a fused imidazole and pyrimidine ring system with two methyl groups at the 5 and 7 positions and a phenyl group at the 2 position. This unique structure contributes to its reactivity and biological properties.

Research indicates that this compound exhibits anticancer properties primarily through the inhibition of key enzymes involved in cell proliferation. Notably, it has been shown to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a crucial enzyme in cancer cell survival and growth pathways. The compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines further underscores its potential as a therapeutic agent.

MechanismDescription
Enzyme Inhibition Inhibits PI3Kα, affecting downstream signaling pathways related to growth.
Cell Cycle Arrest Induces G1/S phase arrest in cancer cells.
Apoptosis Induction Triggers programmed cell death through intrinsic pathways.

Anticancer Properties

The anticancer activity of this compound has been extensively studied. In vitro studies demonstrate that it effectively reduces cell viability in various cancer cell lines, including pancreatic and breast cancers. The compound's mechanism involves disrupting the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Case Study: Pancreatic Cancer

A study by El Hassouni (2021) investigated the efficacy of this compound in pancreatic cancer models. The results indicated that treatment with this compound resulted in significant tumor regression in xenograft models when administered alongside standard chemotherapy regimens like FOLFIRINOX and gemcitabine .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other imidazo[1,2-a]pyrimidines but exhibits distinct biological activities that enhance its therapeutic potential.

Table 2: Comparison of Imidazo[1,2-a]pyrimidines

Compound NameStructural FeaturesBiological Activity
5-Methyl-2-phenylimidazo[1,2-a]pyridine Methyl group at position 5Moderate anticancer activity
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Quinazoline core with imidazolePI3Kα inhibition
5-Fluoro-2-phenylimidazo[1,2-a]pyridine Fluorine substitutionEnhanced cytotoxicity

Pharmacokinetics and ADME-Tox Profile

Studies have also focused on the pharmacokinetic properties of this compound. Molecular docking studies suggest favorable interactions with drug transporters and metabolic enzymes, indicating potential for good bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted imidazoles and pyrimidine precursors. For example, 2-aminoimidazole derivatives can react with aliphatic 1,3-difunctional compounds to form the pyrimidine ring . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical. Catalytic systems like acetic acid or microwave-assisted synthesis may enhance yield and reduce side products. Safety protocols, including glovebox use for air-sensitive steps, should be integrated .

Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for confirming substituent positions and ring connectivity. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity ≥95%. Mass spectrometry (MS) validates molecular weight. Reference standards and solvent blank controls are mandatory to avoid artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood for volatile steps. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Waste must be segregated into halogenated/organic categories and disposed via certified hazardous waste services. Emergency protocols (e.g., eyewash stations, spill kits) should be rehearsed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-c]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, incubation time). Standardize protocols using guidelines like OECD TG 455 for in vitro assays. Cross-validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Meta-analyses of published data can identify trends obscured by experimental noise .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or GPCRs. Machine learning models trained on PubChem datasets (e.g., EC50 values) can prioritize derivatives for synthesis .

Q. How can researchers design analogues of this compound with improved metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 2-phenyl position to reduce cytochrome P450-mediated oxidation. Deuterium substitution at metabolically labile sites (e.g., methyl groups) enhances stability. In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life changes .

Q. What advanced separation techniques are suitable for isolating imidazo[1,2-c]pyrimidine derivatives from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with gradient elution (e.g., 20–80% acetonitrile in 30 minutes) resolves closely related isomers. Countercurrent chromatography (CCC) minimizes stationary phase interactions for polar byproducts. Membrane filtration (e.g., 3 kDa cutoff) removes high-molecular-weight impurities .

Q. Data Analysis and Experimental Design

Q. How should researchers statistically validate reproducibility in dose-response studies for this compound?

  • Methodological Answer : Use a minimum of three biological replicates per dose. Apply ANOVA with post-hoc Tukey tests to compare means. Report 95% confidence intervals for IC50_{50}/EC50_{50} values. Power analysis (e.g., G*Power software) ensures adequate sample sizes to detect effect sizes ≥20% .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: Define Critical Process Parameters (CPPs) like reaction time and pH via Design of Experiments (DoE). Use in-line FTIR or Raman spectroscopy for real-time monitoring. Statistical Process Control (SPC) charts track yield deviations and trigger root-cause analyses .

Properties

CAS No.

61736-27-4

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5,7-dimethyl-2-phenylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C14H13N3/c1-10-8-14-16-13(9-17(14)11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JRZUVXPQLYLOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C(=N1)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.